

Application Notes and Protocols: Cdk12-IN-6 In Vitro Kinase Assay

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Compound of Interest

Compound Name: Cdk12-IN-6

Cat. No.: B11934666

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Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription. It functions by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), which is essential for transcriptional elongation.[1][2][3][4] This process is particularly important for the expression of long genes, including those integral to the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[2][5][6] Inhibition of CDK12 can lead to defects in homologous recombination repair, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[7][8] This makes CDK12 an attractive therapeutic target in oncology.

Cdk12-IN-6 is a small molecule inhibitor designed to target the kinase activity of CDK12. These application notes provide a detailed protocol for assessing the in vitro potency and selectivity of **Cdk12-IN-6** using established kinase assay methodologies.

Data Presentation

Table 1: In Vitro Potency of Various CDK12 Inhibitors

The following table summarizes the inhibitory activity of several known CDK12 inhibitors. This data serves as a reference for contextualizing the performance of **Cdk12-IN-6**.

Compound	Target(s)	IC50 (nM)	Assay Type
Dinaciclib	Pan-CDK	50	Biochemical
SR-3029	CK1δ/ε, CDK12	86	Biochemical (low ATP)
Compound 9	CDK12	14	Biochemical (low ATP)
BSJ-4-116 (Degradar)	CDK12	6	Biochemical
THZ531	CDK12/13	Not specified	Functional
SR-4835	CDK12/13	Not specified	Functional

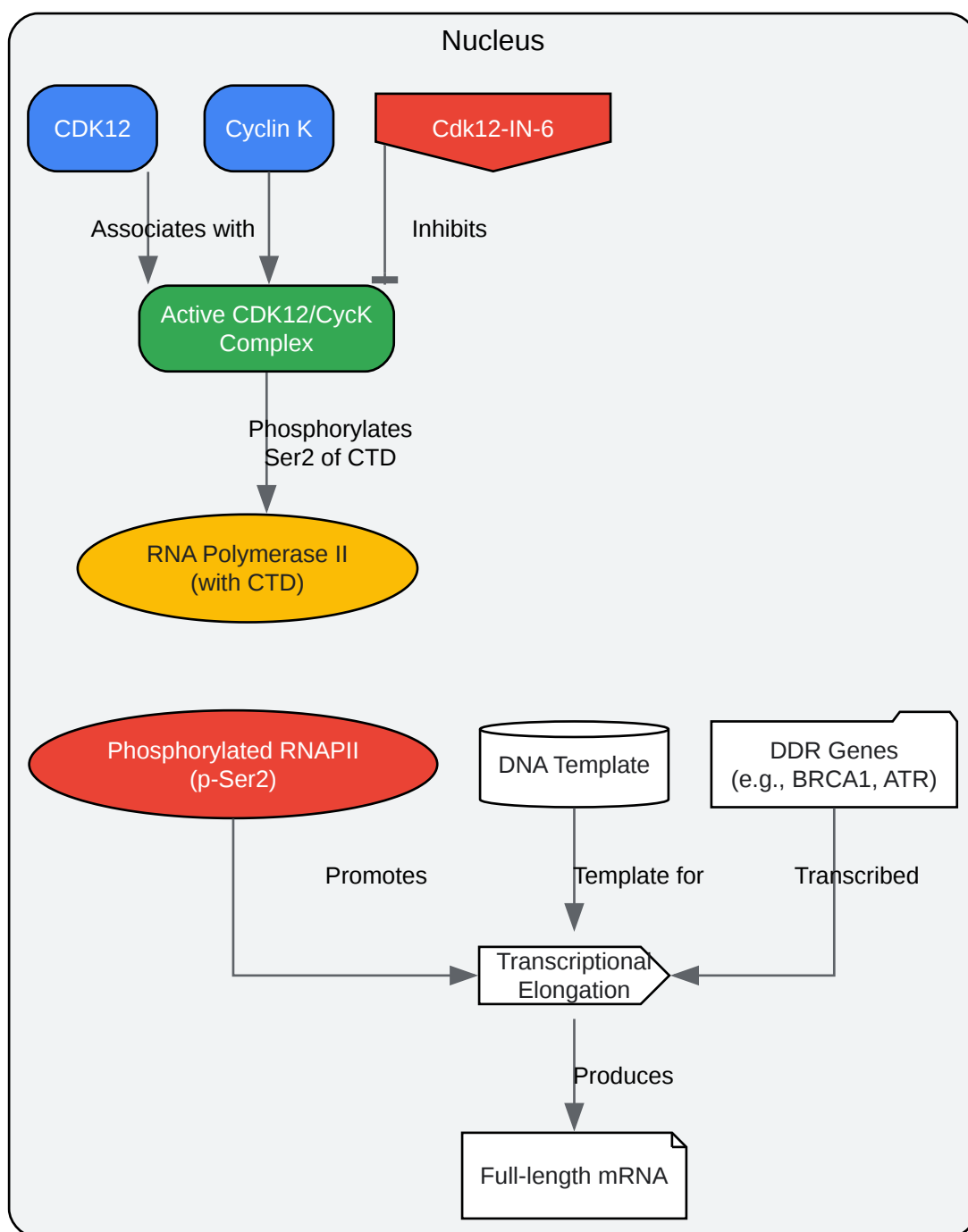
Data compiled from publicly available research.[\[9\]](#)

Table 2: Key Reagents and Materials for CDK12 Kinase Assay

Reagent/Material	Supplier	Catalog No.	Storage
Recombinant Human CDK12/Cyclin K	BPS Bioscience	79334	-80°C
CDK12/Cyclin K Substrate (e.g., GST-CTD)	BPS Bioscience	78299	-80°C
ATP, 10 mM Solution	Promega	V9151	-20°C
ADP-Glo™ Kinase Assay Kit	Promega	V9101	-20°C
Cdk12-IN-6	Not specified	Not specified	As per supplier
384-well low-volume, white, flat-bottom plates	Corning	3572	Room Temp
Dithiothreitol (DTT), 1 M	Sigma-Aldrich	D9779	-20°C
Kinase Assay Buffer	See Protocol	See Protocol	4°C
Microplate Luminometer	Various	Various	N/A

Signaling Pathway

The diagram below illustrates the central role of the CDK12/Cyclin K complex in transcriptional regulation and the DNA damage response.



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Caption: CDK12/Cyclin K phosphorylates RNAP II to promote transcription of DDR genes.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay Using ADP-Glo™ Technology

This protocol outlines a luminescence-based assay to determine the IC₅₀ value of **Cdk12-IN-6** by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is proportional to the amount of ADP, and therefore, to the kinase activity.

1. Reagent Preparation:

- Kinase Buffer (1X): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT. Prepare fresh from stock solutions.
- **Cdk12-IN-6** Serial Dilutions: Prepare a 10-point serial dilution of **Cdk12-IN-6** in DMSO, starting from a high concentration (e.g., 1 mM). Then, create an intermediate dilution plate in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.
- Enzyme Solution: Dilute the recombinant CDK12/Cyclin K complex in 1X Kinase Buffer to the desired working concentration (e.g., 2-5 ng/μL). Keep on ice.
- Substrate/ATP Solution: Prepare a solution containing the CDK12 substrate (e.g., GST-CTD at 0.2 mg/mL) and ATP at a concentration close to its K_m value (e.g., 10 μM) in 1X Kinase Buffer.

2. Assay Procedure:

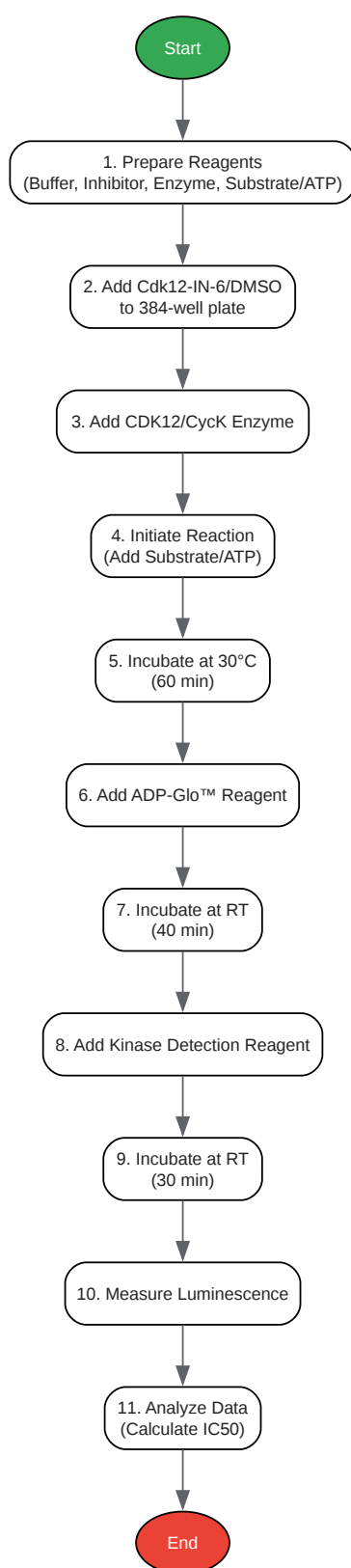
- Add 2.5 μL of the serially diluted **Cdk12-IN-6** or DMSO (for positive and negative controls) to the wells of a 384-well plate.
- Add 2.5 μL of the diluted enzyme solution to all wells except the "no enzyme" negative controls. Add 2.5 μL of 1X Kinase Buffer to these wells instead.
- Initiate the kinase reaction by adding 5 μL of the Substrate/ATP solution to all wells.
- Mix the plate gently and incubate at 30°C for 60 minutes.
- Stop the reaction and measure ADP production by adding 5 μL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

- Add 10 μ L of Kinase Detection Reagent, and incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Measure the luminescence using a microplate reader.

3. Data Analysis:

- Subtract the background luminescence (from "no enzyme" wells) from all other readings.
- Determine the percent inhibition for each concentration of **Cdk12-IN-6** relative to the DMSO control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Experimental Workflow Diagram



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Caption: Workflow for the **Cdk12-IN-6** in vitro kinase assay.

Conclusion

The provided protocol offers a robust and reliable method for determining the in vitro potency of **Cdk12-IN-6** against its target, the CDK12/Cyclin K complex. By quantifying the inhibition of ADP production, researchers can accurately establish an IC50 value, a critical parameter in the characterization of novel kinase inhibitors. This assay can be adapted for high-throughput screening to identify and characterize new chemical entities targeting CDK12, a promising avenue for the development of novel cancer therapeutics.

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